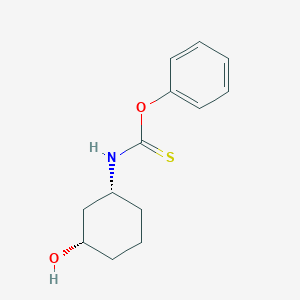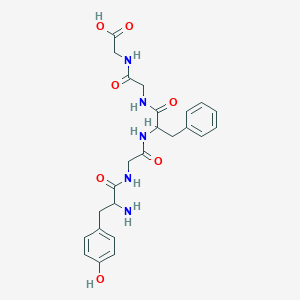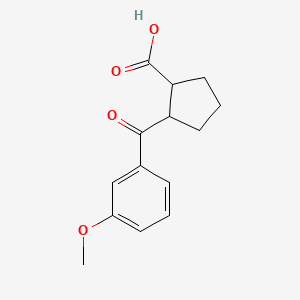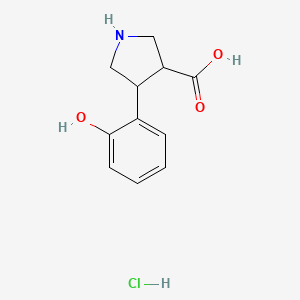![molecular formula C29H25N B12325553 9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- is a complex organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic chemistry and materials science. This particular compound is characterized by its unique structure, which includes a fluoren-2-amine core, an ethenyl-substituted biphenyl group, and two methyl groups at the 9-position of the fluorene ring.
Preparation Methods
The synthesis of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoren-2-amine Core: This can be achieved through the nitration of fluorene followed by reduction to obtain fluoren-2-amine.
Introduction of the Ethenyl-Substituted Biphenyl Group: This step involves the coupling of the fluoren-2-amine with 4’-ethenyl[1,1’-biphenyl]-4-yl using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Methylation at the 9-Position: The final step involves the methylation of the fluorene ring at the 9-position using methylating agents like methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced into the aromatic ring using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts like palladium or platinum, and reaction conditions such as reflux or room temperature.
Scientific Research Applications
9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- include:
9H-Fluoren-2-amine, N,N-dimethyl-: This compound has a similar fluoren-2-amine core but lacks the ethenyl-substituted biphenyl group and has two methyl groups on the nitrogen atom.
2-Fluorenamine: This compound has a simpler structure with a fluoren-2-amine core and no additional substituents.
The uniqueness of 9H-Fluoren-2-amine, N-(4’-ethenyl[1,1’-biphenyl]-4-yl)-9,9-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C29H25N |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[4-(4-ethenylphenyl)phenyl]-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C29H25N/c1-4-20-9-11-21(12-10-20)22-13-15-23(16-14-22)30-24-17-18-26-25-7-5-6-8-27(25)29(2,3)28(26)19-24/h4-19,30H,1H2,2-3H3 |
InChI Key |
MIUKHVRYVHYSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)










![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)
